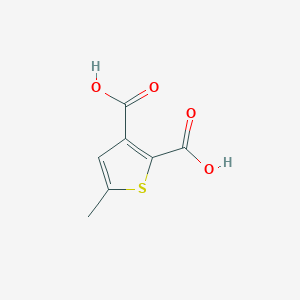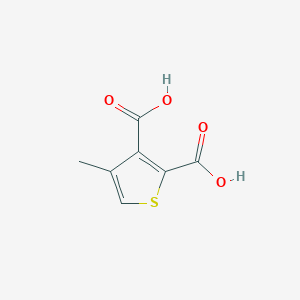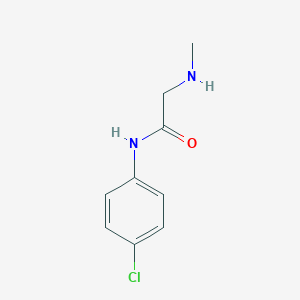
2-甲氧基-4,6-二甲基烟腈
概述
描述
“2-Methoxy-4,6-dimethylnicotinonitrile” is a chemical compound with the molecular formula C₉H₁₀N₂O. It has a molecular weight of 162.19 g/mol . It is also known as 4,6-Dimethyl-2-methoxynicotinonitrile .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4,6-dimethylnicotinonitrile” has been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The InChI key for this compound is WEJLKGQPSKTCBR-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“2-Methoxy-4,6-dimethylnicotinonitrile” is a solid at room temperature. It has a molecular weight of 162.19 g/mol. The compound has a XLogP3-AA value of 1.6, indicating its lipophilicity. It has no hydrogen bond donors but has three hydrogen bond acceptors .
科学研究应用
在光伏技术中的应用
染料敏化太阳能电池 (DSSC) 中的共敏剂2-甲氧基-4,6-二甲基烟腈衍生物已被确认为染料敏化太阳能电池 (DSSC) 中有效的共敏剂。具体来说,合成了一种衍生物化合物 2-甲氧基-4,6-双(4-(4-硝基苯乙烯基)苯基)烟腈 (W-NO2),并研究了它在 DSSC 中的应用。该化合物与 N719 染料一起使用,并展示了光伏性能的显着提高。W-NO2 的分子结构显着提高了光谱覆盖率和效率,与仅基于 N719 的器件相比,效率提高了 1.78 倍 (Hemavathi 等,2019)。
在有机合成中的应用
促进烟酰胺和烟酸衍生物的合成与 2-甲氧基-4,6-二甲基烟腈密切相关的 2-甲氧基-3-氰基吡啶已用于有机合成,特别是在烟酰胺和烟酸衍生物的制备中。这些化合物是通过路易斯酸促进的亲核取代反应与各种有机铜酸盐反应合成的,从而形成 2,4,6-三取代烟腈。这些化合物的进一步水解产生烟酸和烟酰胺衍生物,它们在各种生化应用中至关重要。通过实验研究和分子建模计算探索了这些反应的机理 (Abdel-Aziz, 2007)。
在材料科学中的应用
光物理应用一种特定的衍生物,2-甲氧基-6-(4-甲氧基苯基)-4-对甲苯基烟腈,已被探索其在光物理应用中的潜力。彻底研究了该化合物的合成、晶体结构和光物理性质,表明它有望用作蓝光发射材料。该化合物表现出良好的吸收和荧光特性,并表现出正溶剂化变色效应,表明其在光物理和光电器件中的潜力 (Ahipa 等,2014)。
安全和危害
The safety data sheet for “2-Methoxy-4,6-dimethylnicotinonitrile” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause irritation upon exposure. More detailed safety information should be available in the material safety data sheet provided by the manufacturer .
作用机制
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethylnicotinonitrile . .
属性
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJLKGQPSKTCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344237 | |
| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65515-39-1 | |
| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyl-6-methylthiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid ethyl ester](/img/structure/B348466.png)
![N-[3-(propan-2-yloxy)propyl]quinazolin-4-amine](/img/structure/B348468.png)
![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)

![Ethyl 2-[acetyl(methyl)amino]-3-thienylcarbamate](/img/structure/B348480.png)


![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)
![Benzo[a]phenoxazin-9-ylidene(dimethyl)azanium](/img/structure/B348499.png)

![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)
![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)
